molecular formula C20H19ClO3 B5777160 7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

Cat. No. B5777160
M. Wt: 342.8 g/mol
InChI Key: QMHXLELFUWXZNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is a chemical compound that belongs to the family of flavonoids. It is also known as flavokawain B and is found in the kava plant. The kava plant is native to the Pacific Islands and has been used for centuries in traditional medicine and cultural ceremonies. Flavokawain B has gained attention in recent years due to its potential therapeutic properties, particularly in the field of cancer research.

Mechanism of Action

The exact mechanism of action of flavokawain B is not fully understood, but it is believed to act through several pathways. One proposed mechanism involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Flavokawain B has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
Flavokawain B has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and -9, which are enzymes involved in programmed cell death. Flavokawain B has also been shown to inhibit the expression of various proteins involved in cancer cell growth and survival, such as Bcl-2 and survivin. Additionally, flavokawain B has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using flavokawain B in lab experiments is its potential as a therapeutic agent in the treatment of cancer and other diseases. It has been shown to have potent anti-cancer properties and may be a promising candidate for further development. However, one limitation is the potential toxicity of flavokawain B, as it has been shown to have hepatotoxic effects in animal studies. Additionally, the availability of flavokawain B may be limited due to its extraction from the kava plant, which is regulated in some countries.

Future Directions

There are several future directions for the study of flavokawain B. One potential direction is the development of flavokawain B as a therapeutic agent for cancer and other diseases. Further research is needed to determine the optimal dosage and delivery method for flavokawain B, as well as its potential toxicity in humans. Another direction is the study of flavokawain B as a natural product with potential applications in the food and cosmetic industries. Additionally, further research is needed to fully understand the mechanism of action of flavokawain B and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of flavokawain B can be achieved through several methods, including chemical synthesis and extraction from the kava plant. One common method involves the extraction of kava root with ethanol, followed by purification and isolation of flavokawain B through chromatography techniques. Chemical synthesis of flavokawain B involves the reaction of appropriate precursors in the presence of a catalyst under controlled conditions.

Scientific Research Applications

Flavokawain B has been the subject of numerous scientific studies in recent years, particularly in the field of cancer research. It has been shown to have anti-cancer properties, specifically in the inhibition of cancer cell growth and induction of apoptosis (programmed cell death) in various cancer cell lines. Flavokawain B has also been studied for its potential use in the treatment of other diseases, such as diabetes, inflammation, and neurological disorders.

properties

IUPAC Name

7-[(3-chlorophenyl)methoxy]-8-methyl-4-propylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClO3/c1-3-5-15-11-19(22)24-20-13(2)18(9-8-17(15)20)23-12-14-6-4-7-16(21)10-14/h4,6-11H,3,5,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHXLELFUWXZNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3-chlorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one

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